molecular formula C16H16N2S B241409 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide

1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide

Cat. No. B241409
M. Wt: 268.4 g/mol
InChI Key: GJIKDRDDVADEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has been found to exhibit promising biological and pharmacological properties, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide is not fully understood. However, several studies have suggested that it may exert its biological and pharmacological effects through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been suggested that this compound may act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.
Biochemical and Physiological Effects:
1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains. It has also been found to reduce inflammation and oxidative stress in animal models. However, the exact biochemical and physiological effects of this compound are still being studied, and further research is needed to fully understand its potential applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide in lab experiments is its reproducibility. The synthesis method for this compound has been optimized and reported in several research studies, making it a reliable process. Additionally, this compound has been found to exhibit promising biological and pharmacological properties, making it a subject of interest for researchers worldwide. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal concentration and exposure time for this compound in different experimental settings.

Future Directions

There are several future directions for research on 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide. One potential direction is the development of new derivatives of this compound with improved biological and pharmacological properties. Another direction is the exploration of its potential applications in different fields, such as agriculture and material science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide is a promising compound with significant potential for scientific research and development.

Synthesis Methods

The synthesis of 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide can be achieved through a multistep reaction process. The first step involves the preparation of 2-phenylethylamine, which is then reacted with benzimidazole-2-carboxaldehyde to yield the intermediate product. The intermediate product is then treated with thionyl chloride to form 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide. This synthesis method has been optimized and reported in several research studies, making it a reliable and reproducible process.

Scientific Research Applications

1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide has been found to have insecticidal and herbicidal properties. In material science, this compound has been studied for its use in the development of new materials with improved properties.

properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

2-(2-phenylethylsulfanylmethyl)-1H-benzimidazole

InChI

InChI=1S/C16H16N2S/c1-2-6-13(7-3-1)10-11-19-12-16-17-14-8-4-5-9-15(14)18-16/h1-9H,10-12H2,(H,17,18)

InChI Key

GJIKDRDDVADEPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCSCC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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